
(3-(Methylthio)-4-(trifluoromethoxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Methylthio)-4-(trifluoromethoxy)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C8H8BF3O3S. This compound is of interest in various fields of chemistry due to its unique structural features, which include a trifluoromethoxy group and a methylthio group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Methylthio)-4-(trifluoromethoxy)phenyl)boronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed reaction with a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts, solvents, and reaction conditions is tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (3-(Methylthio)-4-(trifluoromethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trifluoromethoxy group is generally resistant to reduction, but the boronic acid moiety can be reduced to a boronate ester under specific conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, solvents like DMF or THF.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Boronate esters.
Substitution: Biaryl compounds, styrene derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, (3-(Methylthio)-4-(trifluoromethoxy)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and electronic materials, due to its unique functional groups that can impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of (3-(Methylthio)-4-(trifluoromethoxy)phenyl)boronic acid in chemical reactions primarily involves the boronic acid group. In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoromethoxy and methylthio groups can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
- 3-Methoxyphenylboronic acid
- 3-Trifluoromethoxyphenylboronic acid
- 3-Methoxy-5-(trifluoromethyl)phenylboronic acid
Comparison:
- 3-Methoxyphenylboronic acid lacks the trifluoromethoxy and methylthio groups, making it less sterically hindered and potentially more reactive in certain reactions.
- 3-Trifluoromethoxyphenylboronic acid has a similar trifluoromethoxy group but lacks the methylthio group, which can affect its electronic properties and reactivity.
- 3-Methoxy-5-(trifluoromethyl)phenylboronic acid has a trifluoromethyl group instead of a trifluoromethoxy group, which can significantly alter its chemical behavior and applications.
Uniqueness: The combination of trifluoromethoxy and methylthio groups in (3-(Methylthio)-4-(trifluoromethoxy)phenyl)boronic acid provides a unique set of electronic and steric properties that can be leveraged in specific synthetic applications, making it a valuable compound in the toolkit of organic chemists.
Properties
Molecular Formula |
C8H8BF3O3S |
|---|---|
Molecular Weight |
252.02 g/mol |
IUPAC Name |
[3-methylsulfanyl-4-(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H8BF3O3S/c1-16-7-4-5(9(13)14)2-3-6(7)15-8(10,11)12/h2-4,13-14H,1H3 |
InChI Key |
DUODLIZQLVGVAC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)SC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





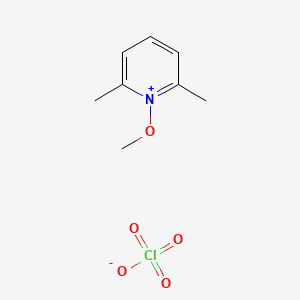
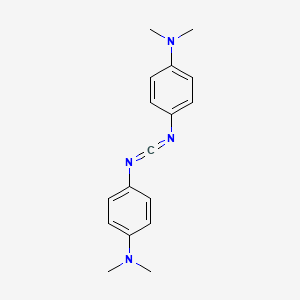
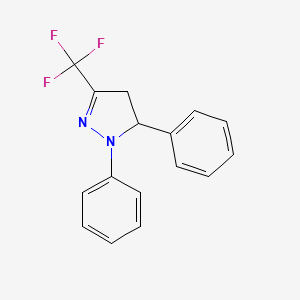
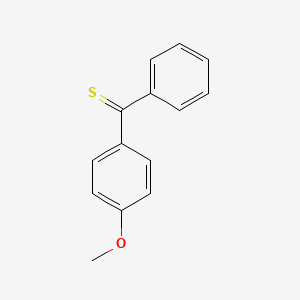
![9,10-Di(9,9'-spirobi[fluoren]-2-yl)anthracene](/img/structure/B14756503.png)
![Benzeneacetamide, 4-fluoro-N-[[[3-fluoro-4-[[2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy]phenyl]amino]thioxomethyl]-](/img/structure/B14756514.png)
![4,4'-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile](/img/structure/B14756519.png)
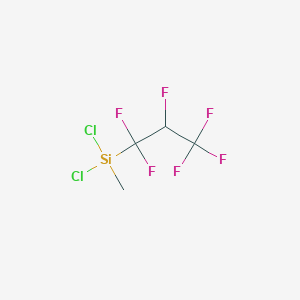
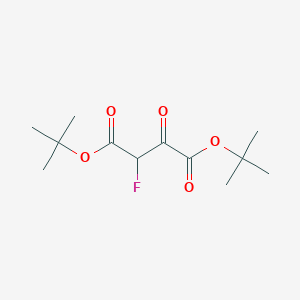
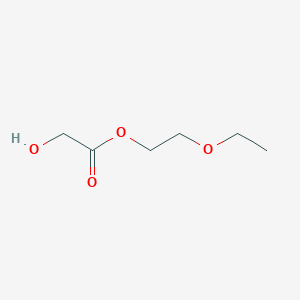
![Benzene, [(diazomethyl)sulfonyl]-](/img/structure/B14756565.png)
